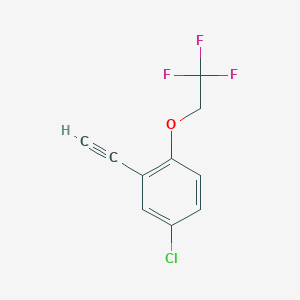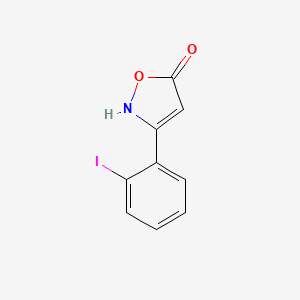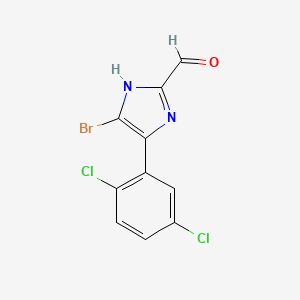
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is a chemical compound with the empirical formula C18H13F27Sn. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions . This compound is used in various scientific and industrial applications, particularly in fields requiring high chemical resistance and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane can be synthesized through several methods. One common approach involves the reaction of nonafluorohexyl iodide with tin hydride under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while substitution reactions can produce a variety of fluorinated organic compounds .
Applications De Recherche Scientifique
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, coatings, and electronics.
Mécanisme D'action
The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets. The fluorine atoms provide high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. This compound can act as a catalyst or reactant in various chemical processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane: Similar in structure but contains an allyl group instead of a hydrogen atom.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide: Contains a bromine atom instead of a hydrogen atom.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments .
Propriétés
Numéro CAS |
240497-26-1 |
|---|---|
Formule moléculaire |
C18H13F27Sn |
Poids moléculaire |
861.0 g/mol |
Nom IUPAC |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane |
InChI |
InChI=1S/3C6H4F9.Sn.H/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;; |
Clé InChI |
IXGCTPQSODDMDJ-UHFFFAOYSA-N |
SMILES canonique |
C(C[SnH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)







![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

